molecular formula C27H29N3OS B4799806 2-{[2-(Azepan-1-yl)ethyl]sulfanyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

2-{[2-(Azepan-1-yl)ethyl]sulfanyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

Cat. No.: B4799806
M. Wt: 443.6 g/mol
InChI Key: RHNILBICAZCEPZ-UHFFFAOYSA-N
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Description

2-{[2-(Azepan-1-yl)ethyl]sulfanyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Azepan-1-yl)ethyl]sulfanyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 2-methoxybenzaldehyde and phenylacetonitrile.

    Introduction of the Azepan-1-yl Group: This step involves the nucleophilic substitution of a halogenated intermediate with azepane.

    Thioether Formation: The sulfanyl group is introduced via a thiolation reaction, often using thiol reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Azepan-1-yl)ethyl]sulfanyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, Friedel-Crafts catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated pyridines, alkylated derivatives.

Scientific Research Applications

2-{[2-(Azepan-1-yl)ethyl]sulfanyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which 2-{[2-(Azepan-1-yl)ethyl]sulfanyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting a response. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one
  • 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one

Uniqueness

2-{[2-(Azepan-1-yl)ethyl]sulfanyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile stands out due to its combination of a pyridine core with diverse functional groups, providing a unique set of chemical properties and potential applications. Its structural complexity allows for versatile interactions in both chemical reactions and biological systems.

Properties

IUPAC Name

2-[2-(azepan-1-yl)ethylsulfanyl]-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3OS/c1-31-26-14-8-7-13-22(26)23-19-25(21-11-5-4-6-12-21)29-27(24(23)20-28)32-18-17-30-15-9-2-3-10-16-30/h4-8,11-14,19H,2-3,9-10,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNILBICAZCEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=C2C#N)SCCN3CCCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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